MIF Tautomerase Inhibition Potency: Direct Head-to-Head Comparison vs. ISO-1 and Intra-Study Actives
The target compound (designated Compound 4 in the primary study) exhibited an IC50 of 23.06 ± 1.36 µM against recombinant human MIF tautomerase in the L-dopachrome methyl ester substrate assay [1]. This represents 1.6-fold weaker potency than the reference inhibitor ISO-1 (IC50 = 14.41 ± 1.59 µM) tested under identical conditions, and 42-fold weaker potency than the best-in-study compound, Compound 1 (IC50 = 0.55 ± 0.76 µM) [1]. Among the ten confirmed actives in this screening campaign, the target compound ranks 7th by potency, positioned as a moderate-strength hit suitable for hit-to-lead exploration rather than a lead-optimization entry point [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against recombinant human MIF tautomerase |
|---|---|
| Target Compound Data | IC50 = 23.06 ± 1.36 µM (23,060 nM); Compound 4 in Xu et al. 2014 |
| Comparator Or Baseline | ISO-1 (reference inhibitor): IC50 = 14.41 ± 1.59 µM; Compound 1 (most potent hit): IC50 = 0.55 ± 0.76 µM; Compound 2: IC50 = 7.43 ± 0.87 µM; Compound 9: IC50 = 7.47 ± 0.87 µM |
| Quantified Difference | 1.6-fold less potent than ISO-1; 42-fold less potent than Compound 1; 3.1-fold less potent than Compounds 2 and 9 |
| Conditions | Recombinant human MIF expressed in E. coli; L-dopachrome methyl ester substrate; 30 min incubation; n ≥ 3 replicates; DMSO vehicle control (≤1% v/v); initial screen at 50 µM compound concentration; IC50 determined by full concentration-response curve |
Why This Matters
The quantitative activity ranking allows procurement officers to select this compound when a moderate-potency MIF inhibitor with a distinct coumarin-propionic acid scaffold is specifically required for mechanistic or selectivity profiling studies, while more potent analogs (Compounds 1, 2, 9) should be prioritized for projects demanding sub-10 µM target engagement.
- [1] Xu L, Zhang Y, Zheng L, Qiao C, Li Y, Li D, Zhen X, Hou T. Discovery of novel inhibitors targeting the macrophage migration inhibitory factor via structure-based virtual screening and bioassays. J Med Chem. 2014;57(9):3737-3745. Table 1. View Source
